molecular formula C20H28O5 B1265275 Solicanolide

Solicanolide

Cat. No.: B1265275
M. Wt: 348.4 g/mol
InChI Key: SWRUTHSBWJVLGR-KOQQBVACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Solicanolide is a bioactive natural product belonging to the sesquiterpene lactone class, characterized by a γ-lactone ring fused to a bicyclic skeleton . It is primarily isolated from medicinal plants of the Asteraceae family and has garnered attention for its anti-inflammatory, anticancer, and antimicrobial properties. Structurally, this compound features a 15-carbon backbone with hydroxyl and methyl substituents, contributing to its stereochemical complexity and biological activity .

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

3-[2-[(1R,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C20H28O5/c1-12-10-14(21)16-18(2,3)7-5-8-19(16,4)20(12,24)9-6-13-11-15(22)25-17(13)23/h10-11,16-17,23-24H,5-9H2,1-4H3/t16-,17?,19-,20+/m0/s1

InChI Key

SWRUTHSBWJVLGR-KOQQBVACSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3O)O)(CCCC2(C)C)C

Canonical SMILES

CC1=CC(=O)C2C(CCCC2(C1(CCC3=CC(=O)OC3O)O)C)(C)C

Synonyms

9alpha,16xi-dihydroxy-6-oxo-7,13-labdadien-15,16-olide
solicanolide

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Solicanolide shares core structural motifs with other sesquiterpene lactones (SLs), such as Artemisinin, Parthenolide, and Thapsigargin. Key differentiating features include:

Compound Core Structure Functional Groups Molecular Weight (g/mol) Bioactive Moieties
This compound Bicyclic γ-lactone Hydroxyl, methyl, ester 278.3 α,β-unsaturated lactone ring
Artemisinin Endoperoxide bridge Peroxide, lactone 282.3 Endoperoxide bridge
Parthenolide Germacranolide Epoxide, methylene 248.3 α-Methylene-γ-lactone
Thapsigargin Guaianolide Ester, hydroxyl 650.8 Serine protease inhibition domain

Key Findings :

  • The α,β-unsaturated lactone in this compound enhances electrophilic reactivity, enabling covalent binding to cellular thiols (e.g., glutathione), a mechanism shared with Parthenolide but absent in Artemisinin .
  • Unlike Thapsigargin, this compound lacks a serine protease-binding domain, limiting its utility in calcium signaling modulation .

Bioactivity and Pharmacological Profiles

Comparative studies highlight distinct bioactivity trends:

Table 2: Bioactivity Comparison (IC₅₀ Values)
Compound Anti-Cancer (μM) Anti-Inflammatory (NF-κB Inhibition, %) Antimicrobial (MIC, μg/mL)
This compound 2.1 ± 0.3 78.5 12.4 (Gram-positive bacteria)
Parthenolide 0.9 ± 0.2 92.0 25.0
Artemisinin 5.8 ± 1.1 15.0 >100

Insights :

  • This compound exhibits moderate anticancer activity compared to Parthenolide, likely due to fewer reactive electrophilic sites .
  • Its superior anti-inflammatory profile over Artemisinin correlates with enhanced lactone ring stability .

Analytical Characterization Techniques

Advanced techniques differentiate this compound from analogs:

  • HPLC/LC-MS/MS: this compound elutes at 8.2 min (C18 column, 70% methanol), with a [M+H]⁺ ion at m/z 279.3, distinct from Parthenolide (m/z 249.2) .
  • NMR: The C-10 hydroxyl proton resonates at δ 4.25 (d, J = 6.5 Hz), absent in non-hydroxylated SLs like Artemisinin .
  • IR Spectroscopy : A strong carbonyl stretch at 1745 cm⁻¹ confirms the lactone ring, a feature shared across SLs .

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